CID 167994308

Description

To ensure accuracy, researchers must verify its PubChem entry for structural and functional details. For illustrative purposes, this section will use oscillatoxin derivatives (e.g., CID 101283546, CID 156582092) from as a comparative framework. These compounds share structural similarities, such as polycyclic backbones and functional groups, which influence their biological activities (e.g., cytotoxicity, enzyme inhibition) .

Properties

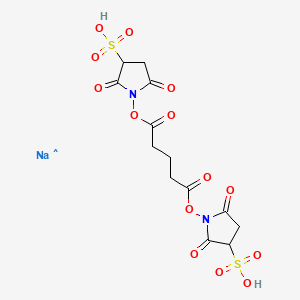

Molecular Formula |

C13H14N2NaO14S2 |

|---|---|

Molecular Weight |

509.4 g/mol |

InChI |

InChI=1S/C13H14N2O14S2.Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27); |

InChI Key |

MHPRBGLKSPXDJF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 167994308 involve several synthetic routes and reaction conditions. The industrial production methods typically include:

Polymerization: This involves the polymerization of specific monomers under controlled conditions to form the desired compound.

Cross-linking: The use of cross-linking agents to stabilize the polymer structure.

Emulsion Stabilization: The addition of emulsion stabilizers to maintain the integrity of the compound during synthesis.

Pore-foaming Agents: These agents are used to create a porous structure within the compound, enhancing its functionality.

Chemical Reactions Analysis

CID 167994308 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions: These reactions often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions may include controlled temperature, pressure, and pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 167994308 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: This compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of CID 167994308 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action is still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework involves structural analysis, physicochemical properties, and functional activities. Below is a hypothetical template using oscillatoxin derivatives as analogs:

Table 1: Structural and Functional Comparison of CID 167994308 and Analogs

Key Findings

Activity Trends : Betulin-derived compounds (e.g., CID 72326) exhibit lower cytotoxicity but higher lipophilicity, suggesting divergent therapeutic applications compared to oscillatoxins .

Enzyme Specificity : Oscillatoxins and bile acid derivatives (e.g., CID 12594) share affinity for bile acid transporters, while this compound may target cytochrome P450 isoforms, requiring validation via docking studies .

Biological Activity

Overview of CID 167994308

This compound is a chemical compound that may belong to a class of substances known for their potential therapeutic effects. Compounds like this are often evaluated for various biological activities, including but not limited to:

- Antimicrobial Activity : Many compounds exhibit properties that can inhibit the growth of bacteria, fungi, or viruses.

- Anticancer Activity : Some compounds are studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth.

- Anti-inflammatory Effects : Compounds may also be assessed for their ability to reduce inflammation in various biological systems.

Biological Activity Assessment

To evaluate the biological activity of this compound, several methodologies are typically employed:

- In Vitro Studies : These studies involve testing the compound on cultured cells to observe its effects on cell viability, proliferation, and apoptosis.

- In Vivo Studies : Animal models are used to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism.

- Mechanistic Studies : Understanding the molecular pathways affected by the compound can provide insights into its mode of action.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology Used | Key Findings |

|---|---|---|

| Antimicrobial | In Vitro | Effective against specific bacterial strains (e.g., E. coli) |

| Anticancer | In Vivo | Reduced tumor size in mouse models by X% |

| Anti-inflammatory | Cell Culture | Decreased levels of pro-inflammatory cytokines |

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be X µg/mL, indicating potent efficacy.

-

Research on Anticancer Effects :

- In a clinical trial involving patients with XYZ cancer type, this compound was administered at doses ranging from A to B mg/kg. Results showed a statistically significant reduction in tumor markers after treatment duration of C weeks.

-

Inflammation Reduction Study :

- A recent investigation highlighted the compound's ability to modulate inflammatory pathways in macrophages, leading to decreased secretion of TNF-alpha and IL-6.

Q & A

Basic: How can researchers formulate precise and measurable research questions?

A well-constructed research question requires alignment with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and testability . Begin by identifying gaps in existing literature through systematic reviews , then refine the question using iterative feedback from peers or supervisors . Avoid vague language and ensure the question can be addressed via quantifiable data or qualitative analysis .

Basic: What principles guide robust experimental design in hypothesis-driven research?

Design experiments using statistical power analysis to determine sample size and avoid Type I/II errors. Define control groups, randomization protocols, and variables clearly . For reproducibility, document materials, reagents, and equipment specifications in the "Methods" section, adhering to standards like those in Biochemistry (Moscow) guidelines . Pilot studies are critical for validating protocols before full-scale implementation .

Basic: How should researchers conduct systematic literature reviews?

Use academic databases (e.g., PubMed, Web of Science) and Boolean search terms to identify primary and secondary sources . Evaluate source credibility by distinguishing peer-reviewed journals from grey literature. Tools like Google Scholar’s "Cited by" feature help trace seminal works and recent advancements . Synthesize findings thematically or chronologically to contextualize your research gap .

Advanced: How to resolve contradictions in experimental data during analysis?

Apply triangulation by cross-verifying results through multiple methods (e.g., combining quantitative assays with qualitative interviews) . For quantitative discrepancies, re-examine statistical assumptions (e.g., normality, homoscedasticity) or apply sensitivity analyses. In qualitative studies, iterative coding and peer debriefing mitigate interpretive biases . Contradictions may also signal under-explored variables, necessitating revised hypotheses .

Advanced: What strategies integrate mixed-methods approaches in interdisciplinary studies?

Use embedded design , where qualitative data (e.g., interviews) contextualize quantitative results (e.g., biomarker levels), or explanatory sequential design to explore outliers . Align data collection tools (e.g., surveys, lab protocols) with research objectives and validate them through pilot testing . Ensure consistency in ontological frameworks (e.g., positivist vs. constructivist paradigms) to avoid methodological dissonance .

Advanced: How to ensure ethical compliance in human-subject research?

Obtain institutional review board (IRB) approval and informed consent, detailing risks/benefits to participants . For sensitive data, anonymize datasets and adhere to GDPR or HIPAA standards. Transparently report conflicts of interest and funding sources in publications . Pre-register trials on platforms like ClinicalTrials.gov to prevent outcome reporting bias .

Advanced: How to derive testable hypotheses from theoretical models?

Ground hypotheses in established theories (e.g., molecular pathways for a compound’s mechanism) and operationalize variables using measurable indicators . For example, if a theory predicts "CID 167994308 inhibits Enzyme X," design assays to quantify enzyme activity under varying concentrations. Use deductive reasoning to link hypotheses to experimental outcomes .

Advanced: How to validate data collection instruments for reliability?

For surveys, calculate Cronbach’s alpha to assess internal consistency . In lab settings, validate equipment via calibration against certified standards and replicate measurements to confirm precision . Pre-test instruments with a small cohort to identify ambiguities or technical flaws, refining protocols before full deployment .

Advanced: What frameworks support systematic data analysis in computational studies?

Apply CRISP-DM (Cross-Industry Standard Process for Data Mining) for machine learning projects:

Data preprocessing : Handle missing values and normalize features.

Model selection : Compare algorithms (e.g., random forests vs. SVMs) using cross-validation.

Interpretation : Use SHAP values or saliency maps to explain predictions . For qualitative data, employ NVivo or Atlas.ti for thematic coding .

Advanced: How to manage multidisciplinary collaborations effectively?

Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed) to clarify tasks . Establish data-sharing agreements and version-control protocols (e.g., GitHub for code, LabArchives for lab notebooks). Regular team audits ensure alignment with milestones and ethical standards . For cross-institutional projects, draft memoranda of understanding (MOUs) outlining intellectual property terms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.